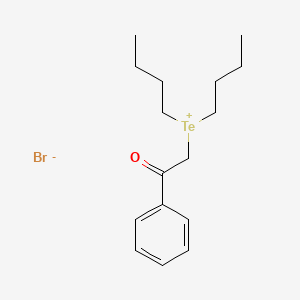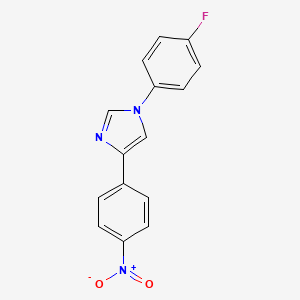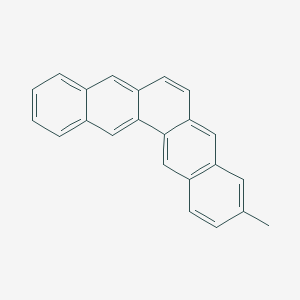
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: is a synthetic organic compound characterized by its unique structure, which includes two chlorocyclohexene groups attached to a dihydrotetrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:
Formation of Chlorocyclohexene: The starting material, cyclohexene, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexene.
Tetrazine Formation: The chlorocyclohexene is then reacted with hydrazine hydrate and a suitable oxidizing agent, such as sodium nitrite, to form the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazine ring.
Reduction: Reduced forms of the tetrazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Bis(2-bromocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-fluorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(2-methylcyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
Uniqueness
3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, and methyl analogs, which may have different chemical and biological properties.
Propiedades
| 112747-46-3 | |
Fórmula molecular |
C14H18Cl2N4 |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
3,6-bis(2-chlorocyclohexen-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H18Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H2,(H,17,18)(H,19,20) |
Clave InChI |
NYTSGRPNODHPPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C2=NNC(=NN2)C3=C(CCCC3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)

![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)


![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

